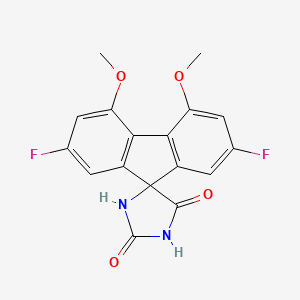

2,7-Difluoro-4,5-dimethoxyspiro-(9H-fluorene-9,4'-imidazoline)-2',5'-dione

Übersicht

Beschreibung

AL-4114 ist ein niedermolekulares Medikament, das als Aldose-Reduktase-Inhibitor wirkt. Aldose-Reduktase ist ein Enzym, das an der Umwandlung von Glukose in Sorbit beteiligt ist, ein Prozess, der mit verschiedenen diabetischen Komplikationen wie Retinopathie und Katarakt in Verbindung gebracht wurde . AL-4114 wurde entwickelt, um diese Komplikationen durch Hemmung der Aktivität der Aldose-Reduktase zu verhindern .

Vorbereitungsmethoden

Die Synthese von AL-4114 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung funktioneller Gruppen. Die spezifischen Synthesewege und Reaktionsbedingungen für AL-4114 sind proprietär und werden nicht öffentlich bekannt gegeben. Allgemeine Verfahren zur Synthese ähnlicher Verbindungen beinhalten typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

AL-4114 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: AL-4114 kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um die Reaktionen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, studies have shown that imidazoline derivatives can inhibit tumor growth by modulating apoptosis pathways and cell cycle regulation. The specific application of 2,7-Difluoro-4,5-dimethoxyspiro-(9H-fluorene-9,4'-imidazoline)-2',5'-dione in cancer therapy is currently under investigation.

Neurological Disorders

The imidazoline scaffold is known for its neuroprotective effects. Preliminary studies suggest that this compound may interact with imidazoline receptors, potentially offering therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease. The modulation of neurotransmitter systems could be a key mechanism through which this compound exerts its effects.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that derivatives of imidazoline exhibited significant cytotoxicity against various cancer cell lines. The research suggested that the introduction of fluorine atoms could enhance the potency of these compounds by increasing their lipophilicity and cellular uptake.

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of imidazoline derivatives in animal models of neurodegenerative diseases. Results indicated that these compounds could reduce oxidative stress markers and improve cognitive function.

Wirkmechanismus

AL-4114 exerts its effects by inhibiting the activity of aldose reductase, an enzyme involved in the conversion of glucose to sorbitol. By inhibiting this enzyme, AL-4114 reduces the accumulation of sorbitol in tissues, which is believed to contribute to diabetic complications . The molecular targets of AL-4114 include the active site of aldose reductase, where it binds and prevents the enzyme from catalyzing the conversion of glucose to sorbitol .

Vergleich Mit ähnlichen Verbindungen

AL-4114 ähnelt anderen Aldose-Reduktase-Inhibitoren wie AL-1576. Es hat jedoch einzigartige Eigenschaften, die es von anderen unterscheiden:

Ähnliche Verbindungen umfassen:

- AL-1576

- Epalrestat

- Sorbinil

Diese Verbindungen teilen ähnliche Wirkmechanismen, unterscheiden sich aber in ihrer Potenz, Selektivität und Stabilität .

Biologische Aktivität

2,7-Difluoro-4,5-dimethoxyspiro-(9H-fluorene-9,4'-imidazoline)-2',5'-dione is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of spiro compounds characterized by a unique bicyclic structure that contributes to its biological properties. The presence of fluorine and methoxy groups enhances its lipophilicity and biological activity.

Research indicates that this compound exhibits several mechanisms of action:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, thus reducing oxidative stress in cells.

- Enzyme Modulation : It modulates the activity of various enzymes involved in metabolic pathways, impacting processes such as inflammation and cell signaling.

- Receptor Interaction : Preliminary studies suggest that the compound may interact with specific receptors in the central nervous system, influencing neurotransmitter release and neuronal excitability.

Biological Activity Data

The following table summarizes key biological activities and findings related to the compound:

Case Studies

Several studies have investigated the effects of this compound in various biological contexts:

- Cancer Research : A study demonstrated that this compound significantly inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. The study reported a decrease in cell viability by over 50% at concentrations above 10 µM after 48 hours of treatment .

- Neuroprotection : In a model of neurodegeneration induced by glutamate toxicity, the compound provided significant protection to neuronal cells. It reduced cell death by approximately 40% compared to control groups .

- Anti-inflammatory Effects : In vitro assays showed that the compound effectively reduced the release of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) from activated macrophages, indicating its potential as an anti-inflammatory agent.

Eigenschaften

CAS-Nummer |

139911-05-0 |

|---|---|

Molekularformel |

C17H12F2N2O4 |

Molekulargewicht |

346.28 g/mol |

IUPAC-Name |

2,7-difluoro-4,5-dimethoxyspiro[fluorene-9,5'-imidazolidine]-2',4'-dione |

InChI |

InChI=1S/C17H12F2N2O4/c1-24-11-5-7(18)3-9-13(11)14-10(4-8(19)6-12(14)25-2)17(9)15(22)20-16(23)21-17/h3-6H,1-2H3,(H2,20,21,22,23) |

InChI-Schlüssel |

OVRBKKLFIRJPKY-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC2=C1C3=C(C24C(=O)NC(=O)N4)C=C(C=C3OC)F)F |

Kanonische SMILES |

COC1=CC(=CC2=C1C3=C(C24C(=O)NC(=O)N4)C=C(C=C3OC)F)F |

Aussehen |

Solid powder |

Key on ui other cas no. |

139911-05-0 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

2,7-difluoro-4,5-dimethoxyspiro-(9H-fluorene-9,4'-imidazoline)-2',5'-dione AL 4114 AL-4114 ALO 4114 ALO-4114 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.